3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No.: 183536-45-0
Cat. No.: VC21354519
Molecular Formula: C14H10N4OS
Molecular Weight: 282.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 183536-45-0 |
|---|---|
| Molecular Formula | C14H10N4OS |
| Molecular Weight | 282.32 g/mol |
| IUPAC Name | 3-(furan-2-yl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
| Standard InChI | InChI=1S/C14H10N4OS/c1-2-5-10(6-3-1)11-9-20-14-16-15-13(18(14)17-11)12-7-4-8-19-12/h1-8H,9H2 |
| Standard InChI Key | FOTKUFAVUIQQFF-UHFFFAOYSA-N |
| SMILES | C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=CC=C4 |
| Canonical SMILES | C1C(=NN2C(=NN=C2S1)C3=CC=CO3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine features a complex heterocyclic structure with fused triazole and thiadiazine rings. The compound contains a furan group at position 3 and a phenyl group at position 6 of the triazolothiadiazine core. This unique structural arrangement contributes to its specific pharmacological activities and chemical reactivity. The fused ring system creates a planar structure that enables efficient binding to various biological targets through hydrogen bond interactions, enhancing its bioactive profile.
The presence of multiple nitrogen atoms in the triazole ring and the sulfur atom in the thiadiazine ring provides numerous sites for hydrogen bonding and other molecular interactions. These structural features enable the compound to interact specifically with different target receptors, contributing to its diverse biological activities. The furan ring, which is a five-membered aromatic heterocycle containing oxygen, further enhances the compound's ability to form specific interactions with biological targets.
Chemical Identifiers
For precise identification and standardization in scientific literature and databases, 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine is associated with several chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b][1,3,] thiadiazine
Synthesis Methods
Industrial Production Methods
For industrial-scale production of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b][1,3,] thiadiazine, manufacturers typically scale up the laboratory synthesis procedures with necessary modifications to ensure efficiency, cost-effectiveness, and safety. This involves optimizing reaction parameters such as temperature, solvent selection, reaction time, and purification methods to achieve high yield and purity of the final product.
Industrial production may incorporate continuous flow chemistry techniques rather than batch processes to improve efficiency and reduce waste. Additionally, automated monitoring and control systems may be implemented to maintain consistent reaction conditions and product quality. The choice of solvents and reagents for industrial production also considers environmental impact, worker safety, and regulatory compliance, which may differ from considerations in laboratory synthesis.
Optimization Parameters
Several key parameters can be optimized to enhance the synthesis of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine:
-
Reaction Temperature: While the reaction can proceed at room temperature, controlled heating may accelerate the reaction rate without compromising selectivity.
-
Solvent Selection: The choice of solvent impacts the solubility of reactants, reaction rate, and ease of product isolation. Polar aprotic solvents typically facilitate this type of condensation reaction.
-
Reactant Ratios: Optimizing the molar ratios of starting materials can maximize yield and minimize side reactions.
-
Reaction Time: Determining the optimal reaction duration ensures complete conversion while preventing decomposition of sensitive intermediates or products.
-
Purification Techniques: Developing efficient purification protocols, such as recrystallization conditions or chromatography parameters, ensures high-purity final products.
These optimization parameters are critical for both laboratory research and industrial production to achieve consistent, high-quality synthesis of the target compound.
Chemical Reactions
Types of Reactions
3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine participates in various chemical reactions, demonstrating its versatility as a chemical entity. The main types of reactions this compound undergoes include:
-
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Oxidation may occur at various sites, including the furan ring or the methylene group in the thiadiazine ring. The susceptibility of the furan ring to oxidation is particularly notable due to its electron-rich nature.
-
Reduction: Reduction reactions can modify the functional groups attached to the triazole and thiadiazine rings. These reactions may target the C=N bonds in the heterocyclic framework or the furan ring, depending on the reducing agent and conditions employed.
-
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups. Electrophilic or nucleophilic substitution can occur at various positions, particularly at the phenyl ring or the furan moiety, allowing for structural diversification.
These reactions are foundational for creating structural analogs with potentially enhanced biological activities or improved pharmacokinetic properties, facilitating structure-activity relationship studies and drug development efforts.
Common Reagents and Conditions
The chemical transformations of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine typically employ specific reagents and conditions to achieve desired modifications:
-
For Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). Reactions are typically conducted in suitable solvents like dichloromethane or methanol, with controlled temperature to prevent over-oxidation.
-
For Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium or platinum catalysts are commonly employed. The choice of reducing agent depends on the specific functional group targeted and the desired selectivity.
-
For Substitution: Various nucleophiles or electrophiles can be used depending on the target position and desired functionality. Reactions often require catalysts, bases, or acids to facilitate the transformation, and may need heating or extended reaction times for completion.
These reagents and conditions are carefully selected based on the specific transformation desired, considering factors such as reactivity, selectivity, functional group compatibility, and ease of product isolation.
Major Products Formed
The chemical reactions of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine produce various derivatives with modified structures and potentially altered biological activities:
-
Oxidation Products: Oxidation may yield derivatives with oxygen-containing functional groups such as hydroxyl, carbonyl, or carboxylic acid moieties at various positions. Oxidation of the furan ring can lead to ring-opened products or formation of lactones.
-
Reduction Products: Reduction reactions can produce derivatives with reduced C=N bonds, potentially creating new stereogenic centers. Complete reduction of aromatic rings is less common but possible under harsh conditions, leading to saturated or partially saturated analogs.
-
Substitution Products: Substitution reactions introduce new functional groups at the phenyl ring, furan moiety, or potentially at the methylene position of the thiadiazine ring. Common substituents include halogens, alkyl, alkoxy, amino, or nitro groups, which can significantly alter the compound's electronic properties and biological activity.
These structural modifications create a library of related compounds that can be screened for enhanced biological activities or improved drug-like properties, contributing to the development of potential therapeutic agents based on the triazolothiadiazine scaffold.
Biological Activities
Antimicrobial Properties
Research on compounds related to 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine has revealed significant antimicrobial potential. The triazolothiadiazole class, to which this compound belongs, has demonstrated antibacterial and antifungal activities against various pathogens . Though specific data for this exact compound is limited in the provided search results, structurally similar triazolothiadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The antimicrobial mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with crucial bacterial enzymes. For instance, some triazolothiadiazole derivatives have been investigated for their inhibitory effects on the urease enzyme, which serves as a virulence factor in urease-positive microorganisms . This enzyme inhibition can potentially reduce the pathogenicity of certain bacteria and contribute to the compound's antimicrobial efficacy.
The structural features of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine, particularly the furan moiety and the triazolothiadiazine scaffold, likely contribute to its antimicrobial properties through specific interactions with bacterial targets. The presence of multiple nitrogen atoms and a sulfur atom in the molecule provides numerous sites for hydrogen bonding with biological targets, potentially enhancing its antibacterial activity.
Anticancer Activity
The anticancer potential of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine and related compounds has been a subject of significant research interest. Studies have indicated that compounds in this class can induce G2/M cell cycle arrest and apoptosis in certain cancer cell lines. This suggests potential applications in cancer therapy, particularly for developing novel anticancer agents that target specific cell cycle checkpoints.
The mechanism of anticancer activity may involve multiple pathways, including:
-
Cell Cycle Regulation: The compound's ability to induce G2/M cell cycle arrest suggests interference with cell division processes, potentially preventing uncontrolled proliferation of cancer cells.
-
Apoptosis Induction: Triggering programmed cell death in cancer cells is a valuable property for potential anticancer agents. The compound may activate intrinsic or extrinsic apoptotic pathways through interactions with specific cellular targets.
-
Enzyme Inhibition: Some heterocyclic compounds similar to 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine have shown inhibitory effects on enzymes crucial for cancer cell survival and proliferation.
The anticancer properties, combined with the compound's structural features that allow for systematic modification, make it a promising scaffold for developing cancer-targeting therapeutics with potentially improved efficacy and selectivity.
| Biological Activity | Mechanism/Target | Potential Applications |
|---|---|---|
| Antimicrobial | Cell wall disruption, Enzyme inhibition | Infectious disease treatment |
| Anticancer | G2/M cell cycle arrest, Apoptosis induction | Cancer therapy |
| Anti-inflammatory | Inflammatory pathway modulation | Inflammatory disorder treatment |
| Analgesic | Pain pathway modulation | Pain management |
| Antioxidant | Free radical neutralization | Prevention of oxidative stress-related conditions |
| Antiviral | Viral enzyme inhibition (e.g., neuraminidase) | Viral infection treatment |
| Enzyme Inhibitory | Specific enzyme targeting (e.g., urease) | Enzyme-related disorder treatment |
Research Applications
Current Research Focus
Current research involving 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine and related compounds primarily focuses on several key areas:
-
Medicinal Chemistry: Researchers are exploring structure-activity relationships to enhance the biological activities of this compound through systematic structural modifications. This includes varying substituents on the phenyl and furan rings to optimize interactions with biological targets .
-
Cancer Research: Given the compound's ability to induce cell cycle arrest and apoptosis in cancer cells, significant research is directed toward understanding its exact mechanisms of action and developing more potent and selective anticancer agents based on this scaffold.
-
Antimicrobial Development: With the growing concern of antibiotic resistance, heterocyclic compounds like 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine are being investigated as potential novel antimicrobial agents with unique mechanisms of action that may overcome resistance issues .
-
Enzyme Inhibition Studies: Research into the compound's ability to inhibit specific enzymes, such as urease, is ongoing to develop potential therapeutics for conditions where enzyme inhibition is beneficial .
-
Pharmacokinetic Optimization: Studies focusing on improving the compound's drug-like properties, such as solubility, bioavailability, and metabolic stability, are crucial for advancing these compounds toward clinical applications.
These research directions highlight the compound's significance in medicinal chemistry and drug discovery, positioning it as a valuable scaffold for developing novel therapeutics across multiple disease areas.
Case Studies
Although specific case studies for 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine were limited in the provided search results, research on related triazolothiadiazole derivatives provides valuable insights into the potential applications of this compound class:
-
Urease Inhibition Study: Recent research published in Scientific Reports investigated triazolothiadiazole derivatives as urease inhibitors, highlighting their potential in treating infections caused by urease-positive microorganisms. The study demonstrated significant inhibitory activity against the urease enzyme, which plays a crucial role in the virulence of certain pathogens .
-
Antimicrobial Evaluation: Studies evaluating triazolothiadiazole derivatives against common pathogens have demonstrated moderate to good antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents, particularly against drug-resistant strains .
-
Anti-inflammatory Models: Experimental models have indicated that triazolothiadiazole compounds can significantly reduce inflammation markers in animal models of inflammatory conditions, suggesting therapeutic potential in inflammatory disorders .
These case studies demonstrate the practical research applications of triazolothiadiazole derivatives and provide a foundation for future investigations specifically targeting 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine have been investigated for their biological activities and chemical properties. These analogs differ primarily in the substituents attached to the triazolothiadiazine core or modifications to the heterocyclic framework itself:
-
3-(furan-2-yl)-6-(4-methoxyphenyl)-7H- triazolo[3,4-b][1, thiadiazine: This analog features a methoxy group on the phenyl ring, which can alter the compound's electronic properties, lipophilicity, and biological activity profile.
-
6-(aryl)-3-(5-nitrofuran-2-yl)-5,6-dihydro- triazolo[3,4-b] thiadiazoles: These compounds contain a nitro group on the furan ring and have a partially reduced thiadiazole ring. The nitro group can enhance electron-withdrawing properties and potentially affect interactions with biological targets.
-
Triazolothiadiazole derivatives with different heterocyclic substituents: Replacing the furan ring with other heterocycles such as thiophene, pyridine, or pyrrole creates analogs with altered electronic and steric properties that can influence biological activity and selectivity.
These structural variations provide a rich landscape for exploring structure-activity relationships and developing compounds with optimized properties for specific therapeutic applications.
Activity Comparison
The biological activities of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine and its structural analogs vary significantly depending on the specific structural modifications, as summarized in Table 3.
Table 3: Comparative Biological Activities of 3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine and Related Compounds
This comparison reveals that relatively minor structural modifications can significantly impact biological activity profiles. For instance, the addition of electron-donating groups like methoxy to the phenyl ring often enhances antioxidant properties, while electron-withdrawing groups like nitro on the furan ring may enhance antimicrobial activity . These structure-activity relationships provide valuable guidance for the rational design of optimized compounds for specific therapeutic applications.
Unique Features
3-(furan-2-yl)-6-phenyl-7H- triazolo[3,4-b] thiadiazine possesses several unique features that distinguish it from other related compounds:
-
Specific Substituent Combination: The particular combination of a furan ring at position 3 and a phenyl group at position 6 creates a unique electronic and steric environment that influences the compound's reactivity and biological interactions.
-
Balanced Lipophilicity: The presence of both aromatic rings (phenyl) and heteroaromatic rings (furan, triazole, thiadiazine) likely confers a balanced lipophilicity profile that affects membrane permeability and distribution in biological systems.
-
Hydrogen Bonding Potential: The arrangement of nitrogen atoms in the triazole ring and the sulfur atom in the thiadiazine ring provides specific hydrogen bond accepting and donating sites that enable precise interactions with biological targets.
-
Structural Rigidity and Flexibility: The fused heterocyclic system provides structural rigidity to the core scaffold, while the attached phenyl and furan rings can potentially rotate, offering a combination of constraint and adaptability in molecular recognition processes.
-
Synthetic Accessibility: The relatively straightforward synthesis of this compound, compared to some more complex heterocyclic systems, makes it an attractive starting point for medicinal chemistry programs and structure-activity relationship studies.
These unique features collectively contribute to the compound's specific biological activity profile and chemical reactivity, positioning it as a valuable scaffold for developing novel therapeutic agents with optimized properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume